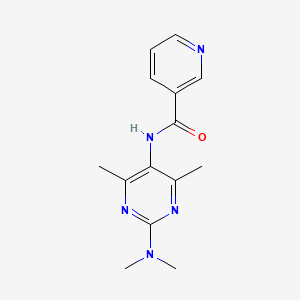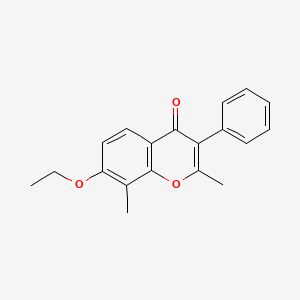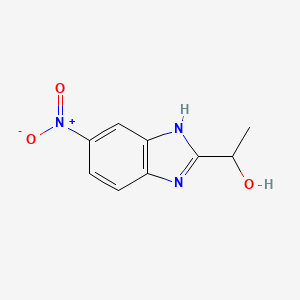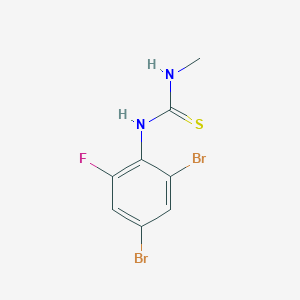![molecular formula C22H19Cl2NO5S B2892716 2-{5-(苄氧基)-2,4-二氯[(4-甲基苯基)磺酰基]苯胺基}乙酸 CAS No. 338961-73-2](/img/structure/B2892716.png)
2-{5-(苄氧基)-2,4-二氯[(4-甲基苯基)磺酰基]苯胺基}乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-{5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acid” is a complex organic molecule. It contains a benzyloxy group, a dichloro group, a methylphenylsulfonyl group, and an anilinoacetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyloxy, dichloro, methylphenylsulfonyl, and anilinoacetic acid groups would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
抗菌活性
对羧酸和磺酸的苯胺的研究表明,这些苯胺与 2-{5-(苄氧基)-2,4-二氯[(4-甲基苯基)磺酰基]苯胺基}乙酸在结构上相似,对革兰氏阳性菌有效。这些研究表明,化学结构,特别是苯环上的取代基和碳侧链的长度,在这些化合物的抗菌活性中起着重要作用。具有 C7-C9 侧链的化合物表现出最高的活性,这表明与 2-{5-(苄氧基)-2,4-二氯[(4-甲基苯基)磺酰基]苯胺基}乙酸相关的化合物具有潜在的抗菌应用 (Linfield 等人,1983)。
化学合成和重排
在合成化学领域,与 2-{5-(苄氧基)-2,4-二氯[(4-甲基苯基)磺酰基]苯胺基}乙酸在结构元素上相似的化合物已参与各种化学反应和重排。例如,1-芳氧基-4-(4'-香豆素基)丁-2-炔经历热重排生成吡喃并[3,2-c][1]-苯并吡喃衍生物,展示了该化合物在促进复杂分子转化中的潜力 (Majumdar 等人,1993)。
电化学研究
对具有磺基苯基和偶氮基的化合物的电化学研究表明,取代基的位置和溶液的 pH 值会影响电化学行为。这些研究提供了对还原机制和类似化合物在电化学传感器或基于氧化还原的设备中的潜在应用的见解 (Mandić 等人,2004)。
荧光和光稳定性
对 2,6-双(芳基磺酰基)苯胺的研究表明,这些苯胺在固态下与 2-{5-(苄氧基)-2,4-二氯[(4-甲基苯基)磺酰基]苯胺基}乙酸在结构上相关,具有显着的荧光发射。这些化合物表现出明确的分子内氢键,增强了它们的荧光和光稳定性。这表明在开发固态荧光材料或基于荧光的传感器中具有潜在应用 (Beppu 等人,2014)。
作用机制
未来方向
属性
IUPAC Name |
2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO5S/c1-15-7-9-17(10-8-15)31(28,29)25(13-22(26)27)20-12-21(19(24)11-18(20)23)30-14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKZZBMIEOGZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Fluoro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2892633.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetamide](/img/structure/B2892639.png)

![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2892641.png)
![(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one](/img/structure/B2892643.png)



![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)

![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)
